N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C23H17BrClFN4OS and a molecular weight of 531.838 g/mol This compound is notable for its unique structure, which includes a benzimidazole moiety, a hydrazide group, and various halogen substituents
Preparation Methods
The synthesis of N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound.
Hydrazide Formation: The hydrazide group is formed by reacting the intermediate compound with hydrazine or a hydrazine derivative.
Final Condensation: The final step involves the condensation of the hydrazide intermediate with 5-bromo-2-fluorobenzaldehyde under basic conditions to form the target compound.
Chemical Reactions Analysis
N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can be compared with other similar compounds:
Similar Compounds: Compounds such as N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide and N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-ethylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide share structural similarities.
Properties
Molecular Formula |
C23H17BrClFN4OS |
---|---|
Molecular Weight |
531.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17BrClFN4OS/c24-17-7-10-19(26)16(11-17)12-27-29-22(31)14-32-23-28-20-3-1-2-4-21(20)30(23)13-15-5-8-18(25)9-6-15/h1-12H,13-14H2,(H,29,31)/b27-12+ |
InChI Key |
PJFJDJDWUVCTLW-KKMKTNMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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